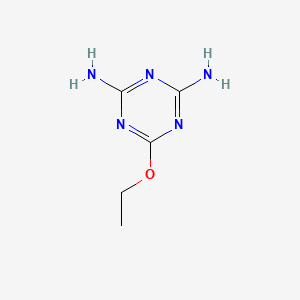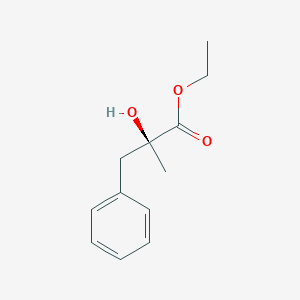
beta-Nicotinamide adenine dinucleotide 4-hydrate
Übersicht
Beschreibung
Beta-Nicotinamide adenine dinucleotide 4-hydrate: is a coenzyme found in all living cells. It plays a crucial role in metabolic processes, acting as an electron carrier in redox reactions. This compound is essential for the production of adenosine triphosphate, the primary energy currency of the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Beta-Nicotinamide adenine dinucleotide 4-hydrate can be synthesized through various methods. One common approach involves the silanization of nicotinamide followed by condensation with hydroxyl-protected ribose in the presence of trimethylsilyl trifluoromethanesulfonate, which generates the beta-nucleoside with high stereoselectivity .
Industrial Production Methods: Industrial production often involves the use of yeast cells, such as Saccharomyces cerevisiae, to produce this compound. The compound is then purified using column chromatography to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: Beta-Nicotinamide adenine dinucleotide 4-hydrate undergoes various types of reactions, including:
Oxidation-Reduction Reactions: It cycles between its oxidized form (NAD+) and reduced form (NADH) to maintain redox balance in cells.
Enzyme-Catalyzed Reactions: It participates in enzyme-catalyzed oxido-reduction processes and many genetic processes.
Common Reagents and Conditions: Common reagents used in these reactions include alcohol dehydrogenase and other enzymes that facilitate the transfer of electrons. Conditions typically involve maintaining a specific pH and temperature to ensure optimal enzyme activity .
Major Products Formed: The major products formed from these reactions include NADH and other reduced forms of the compound, which are essential for various metabolic pathways .
Wissenschaftliche Forschungsanwendungen
Beta-Nicotinamide adenine dinucleotide 4-hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as an electron carrier in various chemical reactions and studies involving redox processes.
Biology: It plays a critical role in cellular metabolism, DNA repair, and gene expression.
Medicine: It is involved in studies related to neuroprotection, cancer therapy, and metabolic disorders.
Wirkmechanismus
Beta-Nicotinamide adenine dinucleotide 4-hydrate exerts its effects by cycling between its oxidized (NAD+) and reduced (NADH) forms. This cycling is crucial for maintaining the redox balance necessary for continued cell growth and metabolic reactions . It acts as a cofactor for various enzymes, including sirtuins, poly (ADP-ribose) polymerases, and cADP-ribose synthases, which are involved in DNA repair, gene expression, and cell death .
Vergleich Mit ähnlichen Verbindungen
- Beta-Nicotinamide adenine dinucleotide sodium salt
- Beta-Nicotinamide adenine dinucleotide, reduced disodium salt hydrate
- Nicotinamide adenine dinucleotide phosphate (NADP)
Uniqueness: Beta-Nicotinamide adenine dinucleotide 4-hydrate is unique due to its high purity and stability at ambient temperatures compared to other forms of NAD. It is less hygroscopic and electrostatic, making it more stable and easier to handle in various research and industrial applications .
Eigenschaften
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;tetrahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O14P2.4H2O/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;;;;/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37);4*1H2/t10-,11-,13-,14-,15-,16-,20-,21-;;;;/m1..../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWDDIGNQVLAEO-ITGWJZMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N.O.O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N.O.O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N7O18P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
735.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Pyridinecarboxylic acid, 3-[2-(3-chlorophenyl)ethyl]-](/img/structure/B3342589.png)







![1-[4-(4-Chlorophenoxy)phenyl]-3-methylurea](/img/structure/B3342665.png)



